![molecular formula C14H20N4O3 B2869784 Morpholino(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone CAS No. 2034448-35-4](/img/structure/B2869784.png)
Morpholino(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone
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Description
“Morpholino(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone” is a compound that contains morpholino and piperidine moieties. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Molecular Structure Analysis
A Morpholino, also known as a Morpholino oligomer and as a phosphorodiamidate Morpholino oligomer (PMO), is a type of oligomer molecule used in molecular biology to modify gene expression. Its molecular structure contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .Scientific Research Applications
Synthesis of Bicyclo[1.1.1]pentane Derivatives
This compound has been utilized in the synthesis of bicyclo[1.1.1]pentane derivatives , which are of significant interest in medicinal chemistry due to their unique structural properties . These derivatives can serve as building blocks for the development of new pharmaceuticals.
Biological Probes in Medicinal Chemistry
The pyrazinyl moiety of Morpholino(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone can be used as a probe in biological studies to understand the interaction of small molecules with biological targets . This application is crucial for drug discovery and development.
Anti-inflammatory Drug Design
Derivatives of this compound have been synthesized and analyzed for their anti-inflammatory properties. Specifically, they have been evaluated for COX-1 and COX-2 inhibition, which are key targets in the treatment of inflammation . The methoxy group derivatives have shown promising results in this field.
Molecular Docking Studies
Molecular docking studies have been performed with derivatives of this compound to understand how these compounds interact with their protein receptors . This is an essential step in rational drug design, allowing for the optimization of drug candidates.
Pharmaceutical Applications
The piperidine moiety is a common feature in many pharmaceuticals. Research into synthetic and natural piperidines, including those derived from this compound, has led to advances in the discovery and biological evaluation of potential drugs .
Contemporary Synthetic Chemistry
The compound is part of ongoing research to expand the frontiers of contemporary synthetic chemistry. Its role in the expedient synthesis of potentially useful building blocks for medicinal chemistry highlights its importance in the field .
properties
IUPAC Name |
morpholin-4-yl-(3-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c19-14(17-6-8-20-9-7-17)18-5-1-2-12(11-18)21-13-10-15-3-4-16-13/h3-4,10,12H,1-2,5-9,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZHIEDIQALLBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)N2CCOCC2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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